molecular formula C13H9F4NO B12075471 3'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine

3'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine

Cat. No.: B12075471
M. Wt: 271.21 g/mol
InChI Key: YZBHOZHBEYIMRR-UHFFFAOYSA-N
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Description

3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro group at the 3’ position and a trifluoromethoxy group at the 2 position, along with an amine group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways.

Comparison with Similar Compounds

Uniqueness: 3’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C13H9F4NO/c14-9-3-1-2-8(6-9)11-7-10(18)4-5-12(11)19-13(15,16)17/h1-7H,18H2

InChI Key

YZBHOZHBEYIMRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)N)OC(F)(F)F

Origin of Product

United States

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